REACTION_CXSMILES
|
O.[PH2:2]([O-:4])=[O:3].[Na+].[CH2:6]=[CH2:7].[C:8](OOC(=O)[C:19]1[CH:24]=CC=CC=1)(=O)[C:9]1C=CC=CC=1.O.O.O.O.O.O.O.O.O.[N+]([O-])([O-])=O.[Al+3:39].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>O>[CH2:8]([P:2]([CH2:6][CH3:7])(=[O:4])[O-:3])[CH3:9].[Al+3:39].[CH2:6]([P:2]([CH2:24][CH3:19])(=[O:4])[O-:3])[CH3:7].[CH2:8]([P:2]([CH2:6][CH3:7])(=[O:4])[O-:3])[CH3:9] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17,19.20.21.22|
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
O.[PH2](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7.5 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
aluminum nitrate nonahydrate
|
Quantity
|
1725 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
1275 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
as initial charge in a 16 l jacketed pressure reactor
|
Type
|
CUSTOM
|
Details
|
of from 100 to 110° C
|
Type
|
TEMPERATURE
|
Details
|
After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C.
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were added over a period of 60 min
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
The resultant solid was then filtered off
|
Type
|
WASH
|
Details
|
washed with 2 l of hot water
|
Type
|
CUSTOM
|
Details
|
vacuum-dried at 130° C
|
Name
|
Aluminum Diethylphosphinate
|
Type
|
|
Smiles
|
C(C)P([O-])(=O)CC.[Al+3].C(C)P([O-])(=O)CC.C(C)P([O-])(=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |